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Compound of Interest

Compound Name: 2-(Aminomethyl)-1,3-benzodioxole

Cat. No.: B1525724 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Aminomethyl)-1,3-
benzodioxole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 2-
(Aminomethyl)-1,3-benzodioxole, also known as piperonylamine. As a crucial building block

in the synthesis of various pharmaceutical agents and agrochemicals, a thorough

understanding of its structural features through modern analytical techniques is paramount.

This document, crafted from the perspective of a Senior Application Scientist, delves into the

practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS) as applied to this compound. The narrative

emphasizes not just the data, but the rationale behind the experimental choices and the

interpretation of the resulting spectra, ensuring a robust and self-validating approach to

structural elucidation.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
The Principle of NMR Spectroscopy: A Field-Proven
Perspective
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Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining

the structure of organic molecules in solution. It is based on the quantum mechanical property

of atomic nuclei with a non-zero spin to align with or against an applied magnetic field. The

energy difference between these spin states corresponds to radio frequencies. By absorbing

radio waves, the nuclei "resonate," and the specific frequency at which this occurs provides a

wealth of information about the molecule's structure.

For the analysis of organic molecules like 2-(Aminomethyl)-1,3-benzodioxole, ¹H (proton)

and ¹³C (carbon-13) NMR are the most informative. The key parameters in an NMR spectrum

are:

Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electronegative

atoms or groups deshield a nucleus, causing its signal to appear at a higher chemical shift

(downfield). The chemical shift is a powerful indicator of the type of proton or carbon atom.

Spin-Spin Coupling (J): This arises from the interaction of neighboring non-equivalent nuclei,

causing the splitting of NMR signals into multiplets. The magnitude of the coupling constant

(J), measured in Hertz (Hz), provides information about the number of neighboring nuclei

and the dihedral angle between them.

Integration: The area under a ¹H NMR signal is proportional to the number of protons giving

rise to that signal. This allows for the determination of the relative ratio of different types of

protons in a molecule.

Experimental Protocol for NMR Analysis
A reliable NMR spectrum is contingent on a meticulous experimental setup. The following

protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of

2-(Aminomethyl)-1,3-benzodioxole.

Step-by-Step Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of 2-(Aminomethyl)-1,3-benzodioxole.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as

chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.

The choice of solvent is critical; it must dissolve the sample and should not have signals

that overlap with the analyte's signals. CDCl₃ is a common choice for its good dissolving

power for many organic compounds and its single deuterium-coupled carbon signal at ~77

ppm.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is

defined as 0 ppm and serves as a reference for the chemical shifts.

Instrumentation and Data Acquisition:

The NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz

or higher) to achieve better signal dispersion and resolution.

The instrument is "locked" onto the deuterium signal of the solvent to compensate for any

magnetic field drift during the experiment.

The magnetic field homogeneity is optimized by a process called "shimming" to obtain

sharp and symmetrical peaks.

For ¹H NMR, a standard single-pulse experiment is usually sufficient.

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the

spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon

atom.

NMR Experimental Workflow Diagram:
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Caption: Workflow for acquiring an NMR spectrum.

¹H NMR Spectrum of 2-(Aminomethyl)-1,3-benzodioxole:
Interpretation and Insights
The ¹H NMR spectrum of 2-(Aminomethyl)-1,3-benzodioxole provides distinct signals that

can be unambiguously assigned to the protons in its structure. The spectrum is typically

recorded in CDCl₃.

¹H NMR Data Summary for 2-(Aminomethyl)-1,3-benzodioxole in CDCl₃:

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~6.78 d 1H Ar-H

~6.73 dd 1H Ar-H

~6.72 s 1H Ar-H

~5.88 s 2H O-CH₂-O

~3.72 s 2H CH₂-NH₂

~1.44 s (broad) 2H CH₂-NH₂

Data sourced from ChemicalBook.

Analysis of the ¹H NMR Spectrum:

Aromatic Protons (6.72-6.78 ppm): The three protons on the benzene ring appear in the

aromatic region. Their distinct chemical shifts and coupling patterns are characteristic of a

1,2,4-trisubstituted benzene ring. The signals are slightly upfield due to the electron-donating

nature of the methylenedioxy and aminomethyl groups.

Methylenedioxy Protons (5.88 ppm): The two protons of the methylenedioxy group (O-CH₂-

O) appear as a sharp singlet. This is a characteristic signal for the 1,3-benzodioxole moiety.
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Benzylic Protons (3.72 ppm): The two protons of the aminomethyl group (CH₂-NH₂) appear

as a singlet. These protons are deshielded by the adjacent aromatic ring and the nitrogen

atom.

Amine Protons (1.44 ppm): The two protons of the primary amine (NH₂) typically appear as a

broad singlet. The chemical shift of these protons can be variable and is dependent on

concentration and solvent due to hydrogen bonding. This peak will also exchange with D₂O,

which can be used as a confirmatory test.

¹³C NMR Spectrum of 2-(Aminomethyl)-1,3-
benzodioxole: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In a

proton-decoupled spectrum, each unique carbon atom gives a single peak.

Predicted ¹³C NMR Data for 2-(Aminomethyl)-1,3-benzodioxole:

Chemical Shift (ppm) Assignment

~147.8 C-O

~146.4 C-O

~135.0 Ar-C-CH₂

~121.5 Ar-CH

~108.3 Ar-CH

~108.1 Ar-CH

~100.9 O-CH₂-O

~46.5 CH₂-NH₂

Analysis of the ¹³C NMR Spectrum:

Aromatic Carbons (108-148 ppm): The six carbons of the benzene ring appear in this region.

The two carbons attached to the oxygen atoms of the methylenedioxy group are the most
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deshielded. The chemical shifts of the other aromatic carbons are influenced by the

substituents.

Methylenedioxy Carbon (100.9 ppm): The carbon of the O-CH₂-O group has a characteristic

chemical shift in this region.

Benzylic Carbon (46.5 ppm): The carbon of the CH₂-NH₂ group appears in the aliphatic

region, deshielded by the aromatic ring and the nitrogen atom.

Part 2: Infrared (IR) Spectroscopy
The Essence of IR Spectroscopy: Probing Molecular
Vibrations
Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups in a

molecule. It is based on the principle that molecules absorb infrared radiation at specific

frequencies that correspond to the vibrational energies of their bonds. Different types of bonds

(e.g., C=O, O-H, N-H, C-H) and functional groups vibrate at characteristic frequencies.

Experimental Protocol for IR Analysis
The following protocol describes the acquisition of an IR spectrum for a liquid sample like 2-
(Aminomethyl)-1,3-benzodioxole.

Step-by-Step Methodology:

Sample Preparation (Neat Liquid):

Place a drop of neat (undiluted) 2-(Aminomethyl)-1,3-benzodioxole onto the surface of a

salt plate (e.g., NaCl or KBr). These materials are transparent to IR radiation.

Place a second salt plate on top of the first to create a thin liquid film between the plates.

Instrumentation and Data Acquisition:

Place the salt plates in the sample holder of a Fourier Transform Infrared (FTIR)

spectrometer.
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Acquire a background spectrum of the empty spectrometer to subtract any atmospheric

(CO₂, H₂O) or instrumental interferences.

Acquire the sample spectrum. The instrument passes an infrared beam through the

sample and detects the amount of light absorbed at each frequency.

IR Experimental Workflow Diagram:
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Caption: Workflow for acquiring an IR spectrum.

IR Spectrum of 2-(Aminomethyl)-1,3-benzodioxole: A
Functional Group Fingerprint
The IR spectrum of 2-(Aminomethyl)-1,3-benzodioxole displays characteristic absorption

bands that confirm the presence of its key functional groups.

Key IR Absorption Bands for 2-(Aminomethyl)-1,3-benzodioxole:
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Wavenumber (cm⁻¹) Intensity Assignment

3300-3400 Medium N-H stretch (primary amine)

3000-3100 Medium Aromatic C-H stretch

2850-2950 Medium Aliphatic C-H stretch

~1600, ~1480, ~1440 Medium-Strong Aromatic C=C stretching

~1250, ~1040 Strong
C-O-C asymmetric &

symmetric stretch

~1090 Strong C-N stretch

Analysis of the IR Spectrum:

N-H Stretching (3300-3400 cm⁻¹): The presence of a primary amine is confirmed by two

medium-intensity bands in this region, corresponding to the symmetric and asymmetric

stretching vibrations of the N-H bonds.

C-H Stretching (2850-3100 cm⁻¹): The spectrum shows absorptions for both aromatic C-H

bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).

Aromatic C=C Stretching (~1600-1440 cm⁻¹): Multiple sharp bands in this region are

characteristic of the stretching vibrations of the carbon-carbon double bonds within the

benzene ring.

C-O-C Stretching (~1250, ~1040 cm⁻¹): Strong absorptions in this region are characteristic

of the asymmetric and symmetric stretching of the C-O-C bonds in the methylenedioxy

group, which is a type of ether linkage.

C-N Stretching (~1090 cm⁻¹): A medium to strong absorption in this region corresponds to

the stretching vibration of the C-N bond.

Part 3: Mass Spectrometry (MS)
The Power of Mass Spectrometry: Determining
Molecular Weight and Fragmentation
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Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio

(m/z) of ions. Electron Ionization (EI) is a common "hard" ionization technique that bombards

the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible

manner. The resulting mass spectrum provides two crucial pieces of information:

Molecular Ion Peak (M⁺•): This peak corresponds to the intact molecule with one electron

removed, and its m/z value gives the molecular weight of the compound.

Fragmentation Pattern: The molecule breaks apart into smaller, charged fragments. This

pattern is a "fingerprint" of the molecule and can be used to deduce its structure.

Experimental Protocol for Mass Spectrometry Analysis
Step-by-Step Methodology:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC). The

sample is vaporized in a high vacuum.

Ionization: The gaseous molecules are bombarded by a beam of high-energy electrons

(typically 70 eV), leading to the formation of a positively charged molecular ion (M⁺•) and

various fragment ions.

Mass Analysis: The ions are accelerated into a magnetic or electric field, where they are

separated based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum.

Mass Spectrometry Experimental Workflow Diagram:

Sample Introduction & Vaporization Ionization Mass Analysis & Detection
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Caption: Workflow for acquiring a mass spectrum.

Mass Spectrum of 2-(Aminomethyl)-1,3-benzodioxole:
Molecular Weight and Structural Clues
The mass spectrum of 2-(Aminomethyl)-1,3-benzodioxole confirms its molecular weight and

reveals a characteristic fragmentation pattern.

Mass Spectrometry Data for 2-(Aminomethyl)-1,3-benzodioxole:

m/z Relative Intensity Proposed Fragment

151 High [M]⁺• (Molecular Ion)

150 Moderate [M-H]⁺

134 Low [M-NH₃]⁺•

122 Moderate [M-CH₂NH]⁺•

93 Moderate [C₆H₅O]⁺

77 Moderate [C₆H₅]⁺

30 High [CH₂NH₂]⁺

Analysis of the Mass Spectrum:

Molecular Ion Peak (m/z 151): The peak at m/z 151 corresponds to the molecular weight of

2-(Aminomethyl)-1,3-benzodioxole (C₈H₉NO₂), confirming its elemental composition.

Fragmentation Pattern: The fragmentation of benzylamines is well-documented. The major

fragmentation pathways for 2-(Aminomethyl)-1,3-benzodioxole likely include:

Loss of a hydrogen atom (m/z 150): Formation of a stable iminium ion.

Loss of ammonia (m/z 134): This is a less favorable fragmentation for primary

benzylamines compared to the loss of the amine group.
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Benzylic cleavage: The bond between the benzylic carbon and the nitrogen is weak and

can cleave to form the tropylium ion or other resonant-stabilized cations. The peak at m/z

30 ([CH₂NH₂]⁺) is a result of the cleavage of the C-C bond between the aromatic ring and

the aminomethyl group.

Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous

structural characterization of 2-(Aminomethyl)-1,3-benzodioxole. ¹H and ¹³C NMR

spectroscopy elucidates the precise connectivity of atoms, IR spectroscopy confirms the

presence of key functional groups, and mass spectrometry verifies the molecular weight and

provides insights into the molecule's stability and fragmentation. The data and protocols

presented in this guide serve as a reliable reference for researchers, scientists, and drug

development professionals, ensuring the accurate identification and quality control of this

important chemical entity.

To cite this document: BenchChem. [2-(Aminomethyl)-1,3-benzodioxole spectroscopic data
(NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1525724#2-aminomethyl-1-3-benzodioxole-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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